molecular formula C21H22N4 B14340636 12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine

12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine

Cat. No.: B14340636
M. Wt: 330.4 g/mol
InChI Key: WDQGZGQWBRMQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. This compound is known for its significant pharmacological properties and is often studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various halogenated compounds, acids, and bases under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, acids, bases, and specific catalysts. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .

Scientific Research Applications

12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine is unique due to its specific substitution pattern and the presence of the indole ring, which imparts distinct pharmacological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and therapeutic contexts .

Properties

Molecular Formula

C21H22N4

Molecular Weight

330.4 g/mol

IUPAC Name

12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine

InChI

InChI=1S/C21H22N4/c1-23-10-12-24(13-11-23)21-20-14-16-6-3-5-9-19(16)25(20)15-17-7-2-4-8-18(17)22-21/h2-9,14H,10-13,15H2,1H3

InChI Key

WDQGZGQWBRMQPY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3CN4C2=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.